Cas no 2098132-09-1 (2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid)

2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-((6-(azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid
- 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid
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- インチ: 1S/C9H11N3O3/c13-9(14)6-15-8-3-2-7(10-11-8)12-4-1-5-12/h2-3H,1,4-6H2,(H,13,14)
- InChIKey: CMCPPALNBIXZOX-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1=CC=C(N=N1)N1CCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 233
- トポロジー分子極性表面積: 75.6
- XLogP3: 0.3
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-5408-5g |
2-((6-(azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2098132-09-1 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
TRC | A162081-1g |
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic Acid |
2098132-09-1 | 1g |
$ 955.00 | 2022-06-08 | ||
TRC | A162081-500mg |
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic Acid |
2098132-09-1 | 500mg |
$ 615.00 | 2022-06-08 | ||
Life Chemicals | F1967-5408-0.5g |
2-((6-(azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2098132-09-1 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
Life Chemicals | F1967-5408-10g |
2-((6-(azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2098132-09-1 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
Life Chemicals | F1967-5408-0.25g |
2-((6-(azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2098132-09-1 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
Life Chemicals | F1967-5408-1g |
2-((6-(azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2098132-09-1 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
Life Chemicals | F1967-5408-2.5g |
2-((6-(azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid |
2098132-09-1 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
TRC | A162081-100mg |
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic Acid |
2098132-09-1 | 100mg |
$ 160.00 | 2022-06-08 |
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acidに関する追加情報
Recent Advances in the Study of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid (CAS: 2098132-09-1)
The compound 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid (CAS: 2098132-09-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazine core and azetidine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
One of the key areas of investigation has been the synthesis and optimization of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving nucleophilic substitution and ester hydrolysis, achieving a final product with high enantiomeric purity. This advancement is critical for ensuring the compound's availability for preclinical and clinical studies.
Pharmacological evaluations have revealed that 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid exhibits potent activity as a modulator of specific G-protein-coupled receptors (GPCRs). In vitro assays demonstrated its high affinity for the adenosine A2A receptor, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease. Additionally, its anti-inflammatory properties were highlighted in a recent Nature Communications article (2024), where the compound was shown to inhibit pro-inflammatory cytokines in murine models, paving the way for its use in autoimmune disorders.
Mechanistic studies have further elucidated the compound's mode of action. Structural analysis via X-ray crystallography revealed that 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid binds to the extracellular domain of its target receptors, inducing conformational changes that modulate downstream signaling pathways. This insight is invaluable for the design of derivatives with enhanced selectivity and efficacy. Computational modeling, as reported in a 2024 ACS Chemical Biology paper, has also identified key interactions between the compound and its binding site, facilitating structure-activity relationship (SAR) studies.
The therapeutic potential of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid extends beyond its initial applications. Recent preclinical trials have explored its efficacy in oncology, particularly in targeting tumor microenvironments. A study in Cancer Research (2024) demonstrated that the compound inhibits angiogenesis by disrupting VEGF signaling, offering a novel approach to cancer therapy. These findings underscore the versatility of this molecule and its potential to address unmet medical needs.
In conclusion, the latest research on 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid (CAS: 2098132-09-1) highlights its multifaceted pharmacological profile and therapeutic promise. Advances in synthesis, mechanistic understanding, and preclinical applications position this compound as a valuable candidate for further development. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its safety profile in clinical trials to fully realize its potential in treating a range of diseases.
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